N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine is a specialized compound with significant applications in biochemical research. Its molecular formula is , and it has a molecular weight of approximately 273.2 g/mol. This compound is primarily utilized in the synthesis of boronate ester fluorescence probes, which are critical for detecting hydrogen peroxide and have further applications in explosive detection and intracellular studies.
This compound can be sourced from various chemical suppliers, including BenchChem and MedChemExpress, which provide detailed specifications regarding its purity (typically around 95%) and packaging options for research purposes . It falls under the category of organoboron compounds, specifically those featuring dioxaborolane moieties, which are known for their reactivity and utility in organic synthesis.
The synthesis of N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine typically involves several key steps:
These synthetic routes leverage established methodologies in organic chemistry that allow for precise modifications and high yields.
The molecular structure of N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine can be represented using various notations:
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-5-7-12(14)11-18-13-9-10-13/h5-8,13,18H,9-11H2,1-4H3
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CC3
The compound features a dioxaborolane ring connected to a benzyl group and a cyclopropanamine moiety. The presence of bulky tetramethyl groups enhances its stability and reactivity.
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine participates in several notable chemical reactions:
These reactions highlight its versatility in organic synthesis and analytical chemistry.
The mechanism of action for N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine primarily involves its interaction with enzymes such as 5-lipoxygenase activating protein (FLAP). The binding of this compound to FLAP inhibits its enzymatic activity by obstructing its active site. This inhibition is crucial for regulating inflammatory responses mediated by leukotrienes .
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine exhibits several important physical and chemical properties:
The compound is stable under standard laboratory conditions but should be handled with care due to potential reactivity associated with boron compounds .
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine finds application across various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: